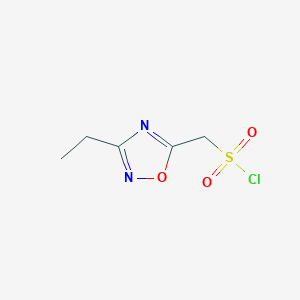

(3-Ethyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride

Description

(3-Ethyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a 1,2,4-oxadiazole ring substituted with an ethyl group at the 3-position. This compound is of interest in organic synthesis, particularly in sulfonylation reactions, where the sulfonyl chloride group (-SO₂Cl) acts as an electrophile.

Properties

Molecular Formula |

C5H7ClN2O3S |

|---|---|

Molecular Weight |

210.64 g/mol |

IUPAC Name |

(3-ethyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C5H7ClN2O3S/c1-2-4-7-5(11-8-4)3-12(6,9)10/h2-3H2,1H3 |

InChI Key |

PVSJLWGMHKDXFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC(=N1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of (3-Ethyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride typically involves the reaction of 3-ethyl-1,2,4-oxadiazole with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(3-Ethyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, similar compounds often undergo these reactions under appropriate conditions.

Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and solvents like dichloromethane . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Ethyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Ethyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify the activity of biomolecules or create new compounds with desired properties . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

The reactivity and physical properties of sulfonyl chlorides are significantly influenced by substituents on the oxadiazole ring. Key analogs include:

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl Chloride

- Structure : Cyclopropyl group at the 3-position of the oxadiazole ring.

- Molecular Formula : C₆H₇ClN₂O₃S.

- Higher molecular weight (222.65 g/mol) may reduce volatility but increase lipophilicity.

Methanesulfonyl Chloride (Parent Compound)

- Structure : Lacks the oxadiazole ring; simple methyl group attached to sulfonyl chloride.

- Molecular Formula : CH₃SO₂Cl.

- Key Differences :

Functional Group Comparisons

[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine Hydrochloride

- Structure : Features an amine group instead of sulfonyl chloride.

- Molecular Formula : C₆H₁₂ClN₃O.

- Key Differences :

Ethyl Oxalyl Chloride

Data Table: Comparative Analysis

Biological Activity

(3-Ethyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride (CAS No. 1592513-85-3) is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring an oxadiazole ring and a methanesulfonyl chloride group, suggests potential biological activities that merit detailed exploration.

The molecular formula of this compound is , with a molecular weight of 210.64 g/mol. The compound's reactivity is largely attributed to the electrophilic nature of the methanesulfonyl chloride group, which can participate in various nucleophilic substitution reactions.

| Property | Value |

|---|---|

| CAS Number | 1592513-85-3 |

| Molecular Formula | C₅H₇ClN₂O₃S |

| Molecular Weight | 210.64 g/mol |

| Structure | Structure |

The biological activity of this compound is primarily linked to its ability to act as an electrophile. This allows it to form covalent bonds with nucleophiles in biological systems, potentially leading to the development of new therapeutic agents. The sulfonamide derivatives formed from this compound have been noted for their antimicrobial properties.

Biological Activity

Research indicates that compounds containing oxadiazole rings often exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds similar to this compound have shown significant antibacterial and antifungal effects. The presence of the methanesulfonyl group enhances these properties by improving solubility and bioavailability.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The mechanism may involve interference with cellular signaling pathways or direct cytotoxic effects on tumor cells.

- Anti-inflammatory Properties : Some oxadiazole derivatives have been reported to exhibit anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antimicrobial Studies : A study demonstrated that oxadiazole derivatives exhibit considerable activity against various bacterial strains. The incorporation of methanesulfonamide groups was found to enhance antimicrobial efficacy significantly .

- Anticancer Activity : Research showed that certain oxadiazole derivatives could inhibit the growth of cancer cells in vitro. The presence of electron-withdrawing groups, such as chlorine or sulfonamide moieties, was crucial for enhancing anticancer activity .

- Synthetic Applications : The compound has been utilized in synthesizing other biologically active molecules, showcasing its versatility in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.